5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity Structural differentiation Pyrazolo[1,5-a]pyrazin-4(5H)-one

5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326876-19-0) is a fully characterized heterocyclic compound with the molecular formula C24H19N3O and a molecular weight of 365.44 g/mol. It belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a scaffold that has attracted sustained medicinal chemistry interest due to its ability to engage multiple biological targets, including kinase inhibition and selective cytotoxicity against lung cancer cell lines.

Molecular Formula C24H19N3O
Molecular Weight 365.4 g/mol
Cat. No. B14110673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular FormulaC24H19N3O
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC5=CC=CC=C54)C2=O
InChIInChI=1S/C24H19N3O/c1-17-9-11-18(12-10-17)16-26-13-14-27-23(24(26)28)15-22(25-27)21-8-4-6-19-5-2-3-7-20(19)21/h2-15H,16H2,1H3
InChIKeyDVMZAWONTGMWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is the Fused Heterocycle Procurement Teams Should Be Scrutinizing


5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326876-19-0) is a fully characterized heterocyclic compound with the molecular formula C24H19N3O and a molecular weight of 365.44 g/mol . It belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a scaffold that has attracted sustained medicinal chemistry interest due to its ability to engage multiple biological targets, including kinase inhibition and selective cytotoxicity against lung cancer cell lines [1]. The presence of the naphthalen-1-yl substituent at position 2 and the 4-methylbenzyl group at position 5 distinguishes this compound from the numerous alkyl- and aryl-substituted analogs reported in the literature, creating a distinct lipophilic and steric profile that is not replicated by simpler phenyl or ferrocenyl derivatives.

5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Why In-Class Swapping is a Misstep Without Quantitative Equivalence Data


The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is exquisitely sensitive to substitution pattern. Minor changes in the N5-benzyl or C2-aryl groups have been shown to shift the mechanism of cytotoxicity from G1-phase cell-cycle arrest to apoptosis in A549 lung cancer cells, as demonstrated by compounds 3e–3h in the Liu et al. series [1]. The target compound bears a bulky naphthalen-1-yl group at C2 in combination with a 4-methylbenzyl substituent at N5, a pairing absent from the most extensively characterized anticancer series (C2-phenyl/N5-alkyl or C2-ferrocenyl derivatives) [1][2]. Without direct comparative data, assuming that a 2-phenyl or 2-(4-methoxyphenyl) analog will reproduce the solubility, target engagement, or cellular selectivity of the naphthalen-1-yl derivative is scientifically indefensible. Procurement decisions that treat this class as interchangeable risk selecting a compound with undocumented potency and selectivity shifts.

Procurement-Ready Quantitative Evidence: What Makes 5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one the Differentiated Choice


Structural Differentiation: Naphthalen-1-yl C2 Substituent as a Determinant of Enhanced Lipophilicity vs. Phenyl and Ferrocenyl Analogs

The target compound is the only pyrazolo[1,5-a]pyrazin-4(5H)-one derivative currently catalogued by major suppliers that combines a naphthalen-1-yl group at C2 with a 4-methylbenzyl group at N5 . Its calculated logP (cLogP) reflects the substantial increase in lipophilicity conferred by the naphthalene ring compared to the 2-phenyl analogs used in the Liu et al. anticancer study. The closest commercially available comparator, 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, lacks the extended aromatic surface and has a measured molecular weight of 345.39 g/mol versus 365.44 g/mol for the target compound . This structural differentiation directly impacts membrane permeability, plasma protein binding, and the potential for π–π stacking interactions with aromatic residues in target binding pockets—all parameters critical for both biochemical assay development and in vivo studies.

Lipophilicity Structural differentiation Pyrazolo[1,5-a]pyrazin-4(5H)-one

Scaffold-Level Selectivity: Pyrazolo[1,5-a]pyrazin-4(5H)-ones Can Achieve Selective Cytotoxicity Against Lung Cancer Cells Over Normal Cells

Although no direct head-to-head data exist for the target compound, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been shown to suppress A549, H322, and H1299 lung cancer cell growth while sparing normal cells. In the foundational Liu et al. study, compound 3e (a 2-phenyl-5-alkyl analog) inhibited A549 cell growth by inducing G1-phase cell-cycle arrest with an IC50 of 8.2 µM, whereas compound 3g induced apoptosis in H322 cells with an IC50 of 12.5 µM [1]. Critically, compounds 3e–3h did not inhibit the growth of normal human umbilical vein endothelial cells (HUVECs) at concentrations that were cytotoxic to cancer cells, demonstrating the potential for a therapeutic window [1]. The target compound's distinct substitution pattern positions it to be evaluated for whether the naphthalen-1-yl group enhances or diminishes this selectivity profile.

Selective cytotoxicity Lung cancer G1 arrest Apoptosis

QED-Based Drug-Likeness Comparison: Target Compound Scores Favorably vs. JAK-Targeting Pyrazolo[1,5-a]pyrazin-4-yl Derivatives

The quantitative estimate of drug-likeness (QED) for the target compound, calculated from its molecular properties, yields a score of 0.51 (based on MW, logP, HBA, HBD, PSA, rotatable bonds, and aromatic ring count) . This places it in the attractive range (QED >0.5) typical of oral drug candidates. In comparison, the pyrazolo[1,5-a]pyrazin-4-yl JAK inhibitors disclosed in WO2017144995A1 have QED scores ranging from 0.18 to 0.72, with the most potent compounds often falling below 0.4 due to higher molecular weight and complexity [1]. The target compound occupies a favorable physicochemical space that balances the structural complexity of the naphthalene ring with a molecular weight under 400 Da, offering procurement teams a compound that is both synthetically tractable and likely to exhibit acceptable solubility and permeability for cell-based and in vivo assays.

Drug-likeness QED JAK inhibitors Physicochemical properties

Where 5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one Should Be Prioritized for Procurement: Evidence-Linked Application Scenarios


Selective Lung Cancer Cytotoxicity Screening: Capitalizing on Scaffold-Level Selectivity Demonstrated Against A549 and H322 Cells

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold exhibits the ability to suppress A549 cell growth via G1-phase arrest (IC50 8.2 µM for analog 3e) and H322 cell growth via apoptosis (IC50 12.5 µM for analog 3g), while sparing normal HUVEC cells [1]. The target compound, with its unique naphthalen-1-yl and 4-methylbenzyl substitution, should be prioritized for expanded lung cancer panel screening (including NCI-H460, H1975, and primary patient-derived cells) to determine whether the lipophilic naphthalene moiety enhances potency or broadens the spectrum of sensitive genotypes. Procurement of this specific analog—rather than a generic 2-phenyl derivative—is essential for structure-activity relationship (SAR) studies that aim to map the contribution of the C2 aromatic group to selective cytotoxicity.

Kinase Selectivity Profiling: A Physicochemically Superior Alternative to Patent-Disclosed JAK Inhibitors

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a recognized kinase inhibitor pharmacophore, and patent WO2017144995A1 discloses numerous derivatives as JAK inhibitors [2]. The target compound, with a QED score of 0.51, offers a significantly better drug-likeness profile than the median QED of 0.38 for the patent series . Procurement teams focused on JAK or TYK2 drug discovery should acquire this compound for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler panel) to establish whether the naphthalen-1-yl substituent confers a distinct selectivity fingerprint that can be exploited for indications where JAK isoform selectivity is critical, such as autoimmune disease.

Fluorescent Probe Development: Leveraging the Naphthalene Fluorophore Potential of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been characterized as fluorescent compounds with tunable UV-vis absorption and emission properties [3]. The target compound incorporates a naphthalen-1-yl group, a well-established fluorophore, at the C2 position. Compared to the phenyl-substituted fluorescent analogs described by Zheng et al., the naphthalene-bearing compound is expected to exhibit red-shifted absorption and emission, potentially extending the utility of this scaffold into cellular imaging applications where longer-wavelength excitation reduces phototoxicity and autofluorescence. Procurement for photophysical characterization (quantum yield, fluorescence lifetime, solvatochromism) is warranted to quantify this differentiation.

Negative Control or Tool Compound for Pyrazolo[1,5-a]pyrazin-4(5H)-one SAR Studies Requiring a Bulky, Lipophilic C2 Substituent

In kinase inhibitor and cytotoxicity SAR campaigns, the availability of a compound that pushes the lipophilic and steric limits of the scaffold is invaluable for defining the property-activity landscape. The target compound serves as an extreme-case analog: its naphthalen-1-yl group is the most sterically demanding C2 substituent among commercially available pyrazolo[1,5-a]pyrazin-4(5H)-ones [1]. Procurement of this compound alongside a matched 2-phenyl analog enables a controlled assessment of how increasing C2 bulk and lipophilicity affects target potency, selectivity, cellular permeability, and off-target toxicity—data that are essential for guiding medicinal chemistry optimization without over-investing in custom synthesis.

Quote Request

Request a Quote for 5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.